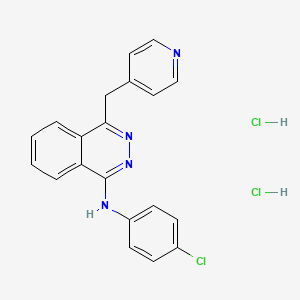

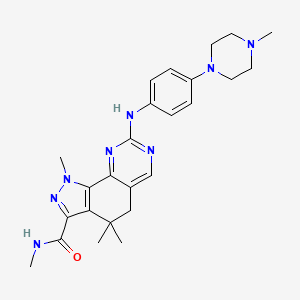

Vatalanib dihydrochloride

Overview

Description

Vatalanib dihydrochloride is a cell-permeable, potent, and selective VEGFR tyrosine kinase inhibitor . It is an inhibitor of VEGFR2/KDR with an IC50 of 37 nM . It is currently in clinical trials for the treatment of myelodysplastic syndrome, lymphomas, non-small cell lung cancers (NSCLCs), and other cancers .

Molecular Structure Analysis

The molecular formula of Vatalanib dihydrochloride is C20H15ClN4.2ClH . The molecular weight is 419.73 Da .Chemical Reactions Analysis

Vatalanib dihydrochloride is a potent inhibitor of the VEGFR tyrosine kinases VEGFR-1 (Flt-1) and VEGFR-2 (FLK-1/KDR) with IC50 values of 77 nM and 37 nM respectively . It is a weaker inhibitor of other tyrosine kinases including PDGFR-β, c-KIT, VEGFR-3 (FLT-4) and c-FMS with IC50 values of 580 nM, 730 nM, 660 nM and 1.4 μM respectively .Physical And Chemical Properties Analysis

Vatalanib dihydrochloride is a solid substance . It is soluble in DMSO to 50 mM (with warming) and in ethanol to 10 mM (with warming) .Scientific Research Applications

Specific Scientific Field: Oncology

Vatalanib dihydrochloride is extensively used in the field of oncology, particularly in the treatment of pancreatic cancer .

Comprehensive and Detailed Summary of the Application

Vatalanib dihydrochloride is an oral poly-tyrosine kinase inhibitor with a strong affinity for platelet-derived growth factor and vascular endothelial growth factor (VEGF) receptors . It has been used in phase II clinical trials for patients with advanced or metastatic pancreatic adenocarcinoma who failed first-line gemcitabine-based therapy .

Detailed Description of the Methods of Application or Experimental Procedures

The treatment with Vatalanib consisted of a twice-daily oral dosing using a “ramp-up schedule”. This began with 250 mg bid during week 1, 500 mg bid during week 2, and 750 mg bid on week three and thereafter .

Thorough Summary of the Results or Outcomes Obtained

In the phase II trial, 67 patients were enrolled. The 6-month survival rate among the 65 evaluable patients was 29% (95% CI 18–41%) and the median progression-free survival was 2 months . Fifteen patients survived 6 months or more. Two patients had objective partial responses, and 28% of patients had stable disease .

Specific Scientific Field: Angiogenesis

Vatalanib dihydrochloride is also used in the field of angiogenesis, which is the physiological process involving the growth of new blood vessels from pre-existing vessels .

Comprehensive and Detailed Summary of the Application

Vatalanib dihydrochloride is an orally active anilinophthalazine derivative that exerts its anti-angiogenic efficacy by targeting receptor tyrosine kinase (RTK) VEGFR (VEGFR1/2 IC50 = 54/39 nM; IC50 ∼30 nM against 100 ng/mL VEGF-C-induced VEGFR3 autophosphorylation in MEVCs) and, to a less extent, PDGFRβ, c-kit, c-fms (IC50 = 364, 600, 567 nM, respectively) in an ATP-competitive manner with much reduced or no potency toward >90 other kinases .

Detailed Description of the Methods of Application or Experimental Procedures

The treatment with Vatalanib dihydrochloride involves oral administration. The specific dosage and schedule may vary depending on the specific experimental design and the model organism used .

Specific Scientific Field: Angiogenesis

Vatalanib dihydrochloride is also used in the field of angiogenesis, which is the physiological process involving the growth of new blood vessels from pre-existing vessels .

Comprehensive and Detailed Summary of the Application

Vatalanib dihydrochloride is an orally active anilinophthalazine derivative that exerts its anti-angiogenic efficacy by targeting receptor tyrosine kinase (RTK) VEGFR (VEGFR1/2 IC50 = 54/39 nM; IC50 ∼30 nM against 100 ng/mL VEGF-C-induced VEGFR3 autophosphorylation in MEVCs) and, to a less extent, PDGFRβ, c-kit, c-fms (IC50 = 364, 600, 567 nM, respectively) in an ATP-competitive manner with much reduced or no potency toward >90 other kinases .

Detailed Description of the Methods of Application or Experimental Procedures

The treatment with Vatalanib dihydrochloride involves oral administration. The specific dosage and schedule may vary depending on the specific experimental design and the model organism used .

Future Directions

Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .

properties

IUPAC Name |

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUQEHCMDUSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049073 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vatalanib dihydrochloride | |

CAS RN |

212141-51-0 | |

| Record name | Vatalanib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)

![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)